[(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine
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Overview
Description
[(1S,2R,5R)-6-Oxabicyclo[321]oct-3-en-2-yl]methanamine is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine typically involves the following steps:
Formation of the Oxabicyclo Ring System: This can be achieved through an intramolecular Diels-Alder reaction of a suitable diene and dienophile.
Introduction of the Methanamine Group: The oxabicyclo[3.2.1]octane intermediate can be further functionalized to introduce the methanamine group. This can be done through various methods, such as reductive amination or nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
[(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
[(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
[(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine can be compared to other bicyclic amine compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound is the core structure of tropane alkaloids, which have significant biological activity.
Bicyclo[3.2.1]octane: This system is found in many biologically active natural products and is used in the synthesis of complex molecules.
The uniqueness of this compound lies in its oxabicyclo ring system, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
[(1S,2R,5R)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-4-6-1-2-8-3-7(6)5-10-8/h1-2,6-8H,3-5,9H2/t6-,7+,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUYIOUZZKSSMK-RNJXMRFFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC1C=CC2CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CO[C@H]1C=C[C@H]2CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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